alpha-Bromo-2-chlorophenylacetic acid

Vue d'ensemble

Description

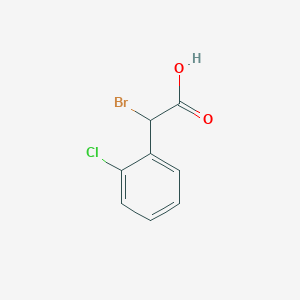

Alpha-Bromo-2-chlorophenylacetic acid: is an organic compound with the molecular formula C8H6BrClO2 . It is a derivative of phenylacetic acid, where the alpha position is substituted with both bromine and chlorine atoms. This compound is known for its utility in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Bromo-2-chlorophenylacetic acid can be synthesized through the bromination of 2-chlorophenylacetic acid. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Bromo-2-chlorophenylacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Reduction Reactions: The compound can be reduced to 2-chlorophenylacetic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can yield 2-chlorobenzoylformic acid

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.

Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, and low temperatures.

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions

Major Products:

- Substitution products (e.g., amides, thioethers, ethers)

- Reduced product (2-chlorophenylacetic acid)

- Oxidized product (2-chlorobenzoylformic acid)

Applications De Recherche Scientifique

Pharmaceutical Applications

ABCPA is primarily recognized for its role as an intermediate in the synthesis of several important pharmaceuticals, particularly antiplatelet agents and other therapeutic drugs.

Synthesis of Clopidogrel

One of the most notable applications of ABCPA is in the synthesis of Clopidogrel , a widely used antiplatelet medication. Clopidogrel is essential for preventing thrombotic events in patients with cardiovascular diseases. ABCPA acts as a key intermediate in the synthetic pathway, which enhances the efficiency and yield of the final product. The synthesis involves esterification reactions where ABCPA is converted into various derivatives that are further processed to yield Clopidogrel .

Other Pharmaceutical Intermediates

In addition to Clopidogrel, ABCPA is utilized in the preparation of other pharmaceutical compounds, including:

- Semi-synthetic penicillins : ABCPA derivatives are involved in the synthesis of antibiotics, enhancing their efficacy and spectrum of activity.

- Anti-ulcer medications : Compounds derived from ABCPA have been reported to exhibit significant therapeutic effects against gastric ulcers .

Agricultural Applications

ABCPA also finds utility in agrochemicals, particularly as an intermediate in the development of herbicides and pesticides. Its brominated structure contributes to the biological activity required for effective pest control.

Synthesis of Agrochemicals

Research indicates that ABCPA derivatives can be synthesized to produce compounds with herbicidal properties. These compounds are crucial for developing new agricultural products that can improve crop yields while minimizing environmental impact .

Case Studies

Several studies have documented the successful application of ABCPA in drug synthesis:

Clopidogrel Synthesis Study

A study published in 2001 detailed an efficient method for synthesizing Clopidogrel using ABCPA as an intermediate. The researchers reported a streamlined process that reduced reaction times and improved overall yields compared to traditional methods .

Development of New Agrochemicals

Research conducted by various agricultural chemists has demonstrated that modifications of ABCPA can lead to novel herbicides with improved selectivity and reduced toxicity to non-target organisms, thereby enhancing sustainable agricultural practices .

Mécanisme D'action

The mechanism of action of alpha-Bromo-2-chlorophenylacetic acid primarily involves its reactivity due to the presence of both bromine and chlorine substituents. These halogens make the alpha position highly reactive towards nucleophiles, facilitating substitution reactions. The compound can also undergo reduction and oxidation reactions, depending on the reagents and conditions used .

Comparaison Avec Des Composés Similaires

- 2-Bromo-2-phenylacetic acid

- 2-Chlorophenylacetic acid

- 4-Bromo-2-chlorobenzoic acid

- 4-Bromo-3-chlorobenzoic acid

- 4-Bromo-2-chlorobenzoic acid

Comparison: Alpha-Bromo-2-chlorophenylacetic acid is unique due to the presence of both bromine and chlorine atoms at the alpha position, which enhances its reactivity compared to compounds with only one halogen substituent. This dual substitution allows for a broader range of chemical transformations and applications .

Activité Biologique

Alpha-Bromo-2-chlorophenylacetic acid (ABCPA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.

- Molecular Formula : CHBrClO

- Molecular Weight : 249.49 g/mol

- CAS Number : 29270-30-2

- IUPAC Name : 2-bromo-2-(2-chlorophenyl)acetic acid

ABCPA is characterized by the presence of bromine and chlorine substituents, which significantly influence its reactivity and biological activity.

Synthesis

ABCPA can be synthesized through a reaction involving 4-chlorophenylacetic acid, phosphorus trichloride, and bromine in a benzene solvent. The process typically yields a brown oil that can be crystallized for purification. The synthesis method is crucial as it impacts the purity and yield of the final product, which directly affects its biological evaluation .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds derived from ABCPA. For instance, derivatives synthesized from ABCPA have shown promising cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : HT-29 (colon cancer), A549 (lung cancer), and MRC-5 (normal lung fibroblasts).

- Methodology : The cytotoxic activities were evaluated using the MTT assay, which measures cell viability post-treatment with synthesized compounds.

The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while demonstrating lower toxicity towards normal cells, suggesting a selective action that could be beneficial in cancer therapy .

Antidiabetic Activity

Another area of interest is the antidiabetic potential of ABCPA derivatives. A study focused on Schiff base derivatives synthesized from 2-bromo-2-(2-chlorophenyl)acetic acid demonstrated strong anti-diabetic effects:

- In Vivo Studies : Compounds were tested in alloxan-induced diabetic mice.

- Results : The derivatives significantly improved symptoms associated with diabetes, such as weight loss and hyperglycemia. They also normalized lipid profiles by lowering total cholesterol and increasing HDL levels.

Mechanistic studies revealed that these compounds inhibit the α-glucosidase enzyme, with IC values indicating higher potency than standard drugs like acarbose .

Case Studies

- Cytotoxicity Evaluation :

-

Antidiabetic Mechanism :

- The Schiff base derivatives from ABCPA were shown to interact with key residues in the α-glucosidase enzyme, leading to competitive inhibition. This interaction was confirmed through both computational docking studies and in vitro assays, reinforcing their potential as therapeutic agents for managing diabetes .

Propriétés

IUPAC Name |

2-bromo-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAPROULWZYBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930989 | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-30-2, 141109-25-3 | |

| Record name | α-Bromo-2-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29270-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.